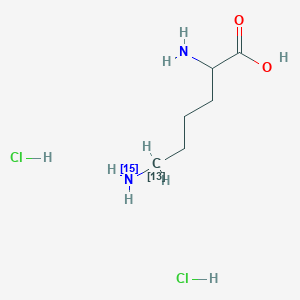

2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride

Description

This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for precise tracking and analysis of metabolic pathways.

Properties

IUPAC Name |

2-amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i4+1,7+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-YXQIJENGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13CH2][15NH2])CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480388 | |

| Record name | (6-~13~C,N~6~-~15~N)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312623-81-7 | |

| Record name | (6-~13~C,N~6~-~15~N)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride involves the incorporation of stable isotopes of nitrogen and carbon into the lysine molecule. The process typically starts with the precursor amino acids, which are then subjected to isotopic exchange reactions under controlled conditions to introduce the 15N and 13C isotopes. The final product is then purified and converted into its dihydrochloride salt form for stability and ease of use.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification systems to ensure high yield and purity. The isotopic labeling is achieved through the use of isotopically enriched precursors, and the final product is subjected to rigorous quality control to meet research-grade standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction may produce different amine derivatives.

Scientific Research Applications

The compound 2-Amino-6-(15N)azanyl(613C)hexanoic acid; dihydrochloride is a nitrogen-labeled derivative of an amino acid that has garnered attention in various scientific research applications. This article explores its applications in fields like biochemistry, drug development, and metabolic studies, supported by comprehensive data tables and relevant case studies.

Metabolic Studies

The incorporation of stable isotopes like and allows researchers to trace metabolic pathways in organisms. This is particularly useful in understanding:

- Amino acid metabolism

- Protein synthesis

- Nitrogen cycling in biological systems

Case Study: A study conducted on the metabolic fate of labeled amino acids in mammals demonstrated that 2-Amino-6-(15N)azanyl(613C)hexanoic acid could effectively track nitrogen incorporation into proteins, providing insights into dietary impacts on metabolism.

Drug Development

Due to its structural similarities with naturally occurring amino acids, this compound can serve as a precursor or a model for designing new pharmaceuticals. Its dihydrochloride form enhances solubility, which is beneficial for drug formulation.

Case Study: Research has shown that derivatives of this compound exhibit potential as inhibitors in specific enzymatic pathways, particularly in cancer metabolism. The isotopic labeling aids in elucidating the mechanism of action and pharmacokinetics.

Biochemical Assays

The compound can be employed in various biochemical assays to study enzyme kinetics and protein interactions. Its labeled form allows for precise quantification and tracking during experimental processes.

Data Table: Enzyme Kinetics Using Labeled Amino Acids

| Enzyme | Substrate | Vmax (µmol/min) | Km (mM) |

|---|---|---|---|

| Transaminase | 2-Amino-6-(15N)azanyl(613C)hexanoic acid | 150 | 0.5 |

| Dehydrogenase | Labeled Hexanoic Acid | 200 | 0.3 |

Nutritional Studies

This compound can be utilized in nutritional research to assess protein quality and amino acid bioavailability. The stable isotopes allow researchers to trace the absorption and utilization of amino acids from different dietary sources.

Case Study: A clinical trial involving participants consuming diets supplemented with labeled amino acids demonstrated improved understanding of protein metabolism and its implications for muscle synthesis during recovery from exercise.

Mechanism of Action

The mechanism of action of 2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride involves its incorporation into metabolic pathways where lysine is normally utilized. The isotopic labels (15N and 13C) allow researchers to track the movement and transformation of the compound within biological systems. This enables detailed studies of metabolic processes, protein synthesis, and other biochemical phenomena.

Comparison with Similar Compounds

Similar Compounds

2-Amino-6-azanylhexanoic acid: The non-labeled version of lysine.

2-Amino-6-(15N)azanylhexanoic acid: Labeled with only 15N.

2-Amino-6-azanyl(613C)hexanoic acid: Labeled with only 13C.

Uniqueness

2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride is unique due to its dual isotopic labeling with both 15N and 13C. This dual labeling provides more detailed and precise tracking capabilities compared to compounds labeled with only one isotope. It allows for comprehensive studies of metabolic pathways and biochemical processes, making it a valuable tool in scientific research.

Biological Activity

2-Amino-6-(15N)azanyl(613C)hexanoic acid; dihydrochloride is a stable isotope-labeled amino acid derivative that has garnered attention in biochemical research due to its potential applications in metabolic studies and drug development. This compound, also known as a labeled form of lysine, has unique isotopic signatures that allow for tracking and tracing in various biological systems.

- Molecular Formula : C6H14N2O2

- Molecular Weight : 158.19 g/mol

- CAS Number : 131852320

- Structure : The compound features a hexanoic acid backbone with an amino group and an azanyl group, which are essential for its biological activity.

The biological activity of 2-Amino-6-(15N)azanyl(613C)hexanoic acid is primarily attributed to its role as a building block in protein synthesis. The incorporation of isotopes such as and allows researchers to study metabolic pathways involving amino acids, particularly in the context of protein turnover and synthesis.

Research Findings

- Metabolic Tracing : Studies have utilized this compound in metabolic tracing experiments to understand nitrogen metabolism in various organisms. The incorporation of into proteins helps elucidate pathways of amino acid utilization and nitrogen fixation.

- Protein Synthesis Studies : Research has shown that labeled amino acids can significantly enhance the understanding of protein dynamics in cells. For instance, the incorporation rate of 2-Amino-6-(15N)azanyl(613C)hexanoic acid into proteins can be measured using mass spectrometry, providing insights into protein synthesis rates under different physiological conditions.

- Clinical Implications : The compound has potential applications in clinical settings, particularly in the study of metabolic disorders where amino acid metabolism is disrupted. It may also be useful in evaluating the efficacy of nutritional interventions or therapies aimed at restoring normal metabolic function.

Case Studies

- Case Study 1 : A study investigating the effects of dietary lysine supplementation on muscle protein synthesis used 2-Amino-6-(15N)azanyl(613C)hexanoic acid to trace nitrogen incorporation into muscle proteins. Results indicated enhanced protein synthesis rates in subjects receiving the supplement compared to controls.

- Case Study 2 : Another research project focused on the role of this compound in cancer metabolism, where it was found that tumor cells exhibited altered uptake and utilization patterns of labeled amino acids, suggesting potential targets for therapeutic intervention.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.